molecular formula C15H16N6O2 B3001417 3-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034435-08-8

3-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B3001417
CAS No.: 2034435-08-8
M. Wt: 312.333
InChI Key: OFJLLRWQYOXEQS-UHFFFAOYSA-N
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Description

3-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (hereafter referred to as the "target compound") is a heterocyclic organic molecule featuring a piperidine core substituted with a pyrazolyl-acetyl group at the nitrogen atom and linked via an ether bond to a pyrazine-2-carbonitrile moiety. This structure combines multiple pharmacophoric elements:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle, often used to enhance pharmacokinetic properties like solubility and bioavailability.
  • Pyrazole-acetyl substituent: A 1H-pyrazole group connected via an acetyl linker, contributing to hydrogen-bonding interactions and structural rigidity.
  • Pyrazine-2-carbonitrile: A nitrogen-rich aromatic ring with a nitrile group, commonly associated with kinase inhibition and metabolic stability.

Properties

IUPAC Name

3-[1-(2-pyrazol-1-ylacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c16-9-13-15(18-6-5-17-13)23-12-3-1-7-20(10-12)14(22)11-21-8-2-4-19-21/h2,4-6,8,12H,1,3,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJLLRWQYOXEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC=N2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, with the CAS number 2034435-08-8, is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly in antitumor, anti-inflammatory, and antimicrobial contexts, along with structure-activity relationships (SAR) that guide its pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H16_{16}N6_6O2_2, with a molecular weight of 312.33 g/mol. Its structure features a pyrazole moiety, which is often associated with various pharmacological effects.

PropertyValue
CAS Number2034435-08-8
Molecular FormulaC15_{15}H16_{16}N6_6O2_2
Molecular Weight312.33 g/mol

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as effective antitumor agents. Pyrazole derivatives have shown significant inhibitory activity against various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase.

In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, specific pyrazole compounds demonstrated enhanced cytotoxic effects when used in combination with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .

Anti-inflammatory and Antimicrobial Properties

Pyrazole derivatives are also noted for their anti-inflammatory and antimicrobial activities. The compound has been evaluated for its ability to inhibit inflammatory pathways and microbial growth. For example, studies have indicated that certain pyrazole derivatives exhibit potent activity against bacterial strains and can modulate inflammatory responses .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole compounds is crucial for optimizing their biological activity. Modifications to the pyrazole ring or substituents on the piperidine moiety can significantly influence potency and selectivity against various biological targets. Research indicates that electron-withdrawing groups enhance antitumor activity while specific substitutions can improve anti-inflammatory effects .

Case Studies

  • Breast Cancer Study : A series of pyrazole derivatives were tested in vitro against breast cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis in resistant cell lines when combined with conventional chemotherapy agents like doxorubicin .
  • Antimicrobial Evaluation : In another study, derivatives of pyrazole were assessed for their antimicrobial efficacy against a panel of pathogens. Results showed significant inhibition of growth in several bacterial strains, highlighting the potential for developing new antimicrobial therapies based on these compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a broader class of piperidine-linked pyrazine carbonitriles. Below is a comparative analysis of structurally related compounds from patents, synthetic studies, and chemical catalogs:

Table 1: Key Structural Features of Analogous Compounds
Compound Name/ID Molecular Formula Key Substituents Key Differences Reference
Target Compound ~C15H14N6O2 N-(2-(1H-pyrazol-1-yl)acetyl), pyrazine-2-carbonitrile Reference structure
BK68295 () C17H17N5O3 N-(5-cyclopropyl-1,2-oxazole-3-carbonyl) Oxazole replaces pyrazole; cyclopropyl group adds steric bulk
EP 4 139 296 B1 () C23H22ClN7O2 Bicyclo[1.1.1]pentane-1-carbonitrile, pyridinyl-pyrrolidinyl Rigid bicyclo system; chlorine substituent
Compound 19 () C32H35ClFN7O4 Endo-3-aminopyrimido-oxazinyl, tert-butyl carbamate Larger fused pyrimido-oxazine system
6-(4-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)piperidin-1-yl)pyrazine-2-carbonitrile () C23H20N8 Quinolinyl-pyrazole, methyl substitution Extended aromatic quinoline system
Key Observations:

Heterocyclic Variations: The pyrazole group in the target compound (vs.

Substituent Effects :

  • The acetyl linker in the target compound may improve metabolic stability compared to direct heterocyclic attachments (e.g., ’s imidazo-pyrrolo-pyrazine derivatives) .
  • Bulky groups (e.g., bicyclo[1.1.1]pentane in ) could restrict conformational flexibility, favoring selective binding .

Synthetic Feasibility :

  • Compound 19 () achieved a 50% yield, suggesting challenges in synthesizing complex piperidine derivatives with multiple substituents .

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